1,7-Dioxacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dioxacyclotetradecane is a chemical compound with the molecular formula C₁₂H₂₄O₂. It is a cyclic ether, specifically a dioxane derivative, which consists of a fourteen-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dioxacyclotetradecane can be synthesized through several methods. One common approach involves the cyclization of diethylene glycol with a suitable dihalide under basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: Diethylene glycol reacts with a dihalide (such as 1,12-dibromododecane) in the presence of a strong base like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the cyclic ether.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxacyclotetradecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Alcohols, ethers
Substitution: Substituted ethers, amines, thiols
Scientific Research Applications
1,7-Dioxacyclotetradecane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis. Its stability and unique structure make it valuable in the study of cyclic ethers and their reactivity.
Biology: Investigated for its potential as a bioactive compound. Studies have explored its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research has focused on its ability to modulate biological pathways and its potential as a drug delivery vehicle.
Industry: Used in the manufacture of polymers and plastics. Its stability and resistance to degradation make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 1,7-Dioxacyclotetradecane involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
1,7-Dioxacyclotetradecane can be compared with other similar compounds, such as:
1,4-Dioxane: A smaller cyclic ether with a six-membered ring. It is more volatile and less stable than this compound.
1,8-Dioxacyclotetradecane: Another cyclic ether with a similar structure but different ring size. It has different chemical properties and reactivity.
Crown Ethers: A class of cyclic ethers with multiple oxygen atoms. They have unique binding properties and are used in various chemical applications.
The uniqueness of this compound lies in its specific ring size and stability, which confer distinct chemical and physical properties compared to other cyclic ethers.
Properties
CAS No. |
1080-24-6 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,7-dioxacyclotetradecane |
InChI |
InChI=1S/C12H24O2/c1-2-5-9-13-11-7-4-8-12-14-10-6-3-1/h1-12H2 |
InChI Key |
YNGHSPKZZHOECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOCCCCCOCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.